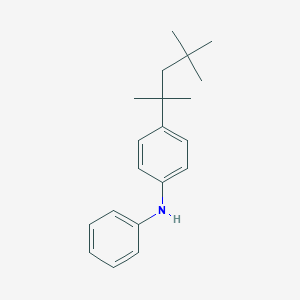

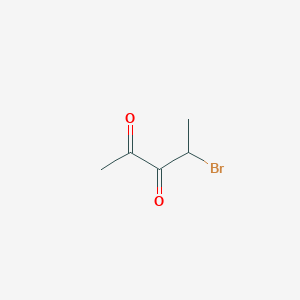

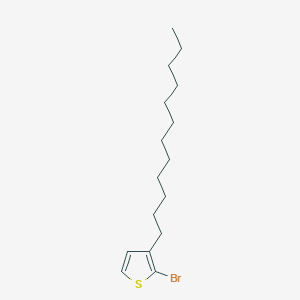

![molecular formula C7H10N2O2 B052751 3-氨基-4-[乙基(甲基)氨基]环丁-3-烯-1,2-二酮 CAS No. 1393840-12-4](/img/structure/B52751.png)

3-氨基-4-[乙基(甲基)氨基]环丁-3-烯-1,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

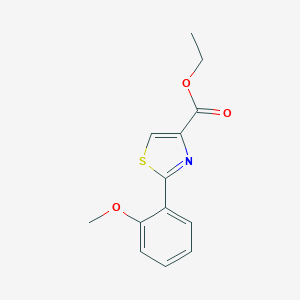

3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione is a chemical compound belonging to the cyclobutene family, characterized by its unique functional groups and structural framework. This compound has drawn interest due to its potential applications in various fields of chemistry and biochemistry, especially as a building block for more complex molecules.

Synthesis Analysis

The synthesis of structurally related 3-aminocyclobut-2-en-1-ones involves facile condensation of cyclobuta-1,3-diones with primary amines, followed by substitution reactions at the C-2 position with various electrophilic reagents. This method provides a versatile approach to synthesizing a wide range of functionalized cyclobutene derivatives (Brand et al., 2003).

Molecular Structure Analysis

The molecular structure of 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, a related compound, reveals that it forms hydrogen-bonded chains and extended ribbons, demonstrating the significant role of hydrogen bonding in the solid-state arrangement of these cyclobutene derivatives (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

Cyclobutene derivatives undergo a variety of chemical reactions, including bromination, which leads to the formation of various substituted cyclobutenes and their transformation into other cyclic compounds. The reactivity of these compounds is significantly influenced by the nature of the substituents and the reaction conditions, highlighting the diversity of chemical transformations possible with this class of compounds (Toda & Ooi, 1973).

科学研究应用

Potent VLA-4 Antagonists

一系列独特功能化的3-氨基环丁-2-烯-1-酮,包括3-氨基-4-[乙基(甲基)氨基]环丁-3-烯-1,2-二酮衍生物,已被制备并确认为VLA-4受体的有效拮抗剂。这些化合物是通过简便的缩合反应开发的,展示了在药物化学中调节VLA-4介导过程的显著潜力(Brand et al., 2003)。

抗癌和抗病毒应用

3-氨基-4-[乙基(甲基)氨基]环丁-3-烯-1,2-二酮衍生物已被探索其抗癌和抗病毒特性。这些化合物作为方酸基碳环核苷类衍生物合成,并经过计算分析和初步筛选,表明它们在靶向癌症和病毒感染方面具有很好的应用潜力(Lu et al., 2017)。

超分子组装和弱分子间相互作用

方酸衍生物,包括与3-氨基-4-[乙基(甲基)氨基]环丁-3-烯-1,2-二酮相关的化合物,已被合成并分析其形成超分子组装的能力。该研究突出了离子对和氢键相互作用的重要性,以及π–π堆积和阴离子–π接触,在这些组装体的固态形成中的作用。这项研究有助于理解分子相互作用并设计新型材料(Prohens et al., 2017)。

CXCR2趋化因子受体拮抗剂

对3-氨基-4-肼基-环丁-3-烯-1,2-二酮的研究揭示了一系列针对CXCR2趋化因子受体的有效且选择性的抑制剂。这些发现对于开发针对炎症性疾病和癌症的新治疗药物具有重要意义,其中CXCR2受体发挥着关键作用(Liu et al., 2009)。

甲状腺激素受体选择性

一系列新型3-羟基-环丁-3-烯-1,2-二酮衍生物被设计、合成并评估其对甲状腺激素受体β(TR-beta)的选择性。这些发现可能对于开发针对甲状腺激素相关疾病的靶向治疗具有重要意义(Raval et al., 2008)。

属性

IUPAC Name |

3-amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9(2)5-4(8)6(10)7(5)11/h3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQRZDPYFUZNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=C(C(=O)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

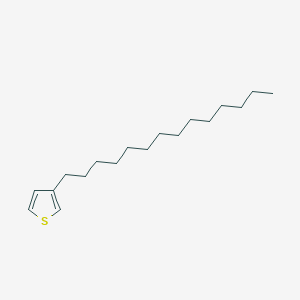

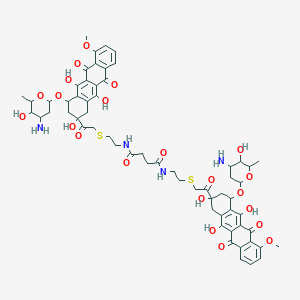

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)